molecular formula C30H28N2O4 B12045781 Nap-FF

Nap-FF

Cat. No.: B12045781
M. Wt: 480.6 g/mol
InChI Key: IYVWBKAVHZILOI-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nap-FF, also known as naphthalene-diphenylalanine, is a dipeptide conjugate that has garnered significant attention in the field of peptide self-assembly. This compound consists of a naphthalene moiety attached to a diphenylalanine sequence. The aromatic interactions between the naphthalene and phenylalanine residues play a crucial role in the self-assembly process, leading to the formation of various nanostructures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nap-FF typically involves the conjugation of naphthalene to the diphenylalanine sequence. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the diphenylalanine sequence is assembled on a resin, followed by the attachment of the naphthalene moiety using appropriate coupling reagents . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Nap-FF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with iodine can lead to the formation of naphthalene derivatives with altered electronic properties .

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H28N2O4/c33-28(20-23-15-16-24-13-7-8-14-25(24)17-23)31-26(18-21-9-3-1-4-10-21)29(34)32-27(30(35)36)19-22-11-5-2-6-12-22/h1-17,26-27H,18-20H2,(H,31,33)(H,32,34)(H,35,36)/t26-,27-/m0/s1

InChI Key

IYVWBKAVHZILOI-SVBPBHIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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